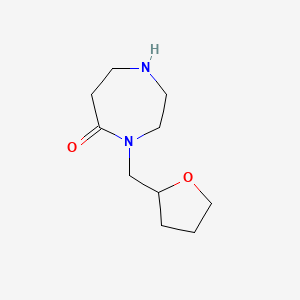

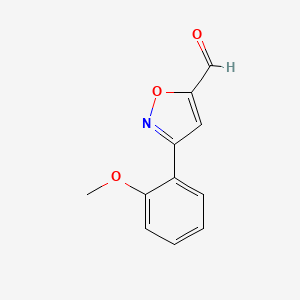

![molecular formula C15H22N2 B1464862 [1-(2,3-dihydro-1H-indén-2-yl)pipéridin-4-yl]méthanamine CAS No. 1281222-44-3](/img/structure/B1464862.png)

[1-(2,3-dihydro-1H-indén-2-yl)pipéridin-4-yl]méthanamine

Vue d'ensemble

Description

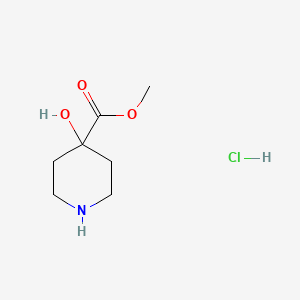

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer

Ce composé a été étudié pour son utilisation potentielle dans le traitement de la maladie d'Alzheimer . L'activité enzymatique de la butyrylcholinestérase (BChE) dans le cerveau augmente avec la progression de la maladie d'Alzheimer, ce qui fait de la BChE une cible médicamenteuse prometteuse. Une étude a révélé qu'un composé de structure similaire avait une constante d'inhibition picomolaire par rapport à la BChE en raison de fortes interactions cation-π . Ce composé a amélioré la mémoire, les fonctions cognitives et les capacités d'apprentissage de souris dans un modèle de démence à la scopolamine .

Analyse de la structure cristalline

La structure cristalline de ce composé a été analysée en combinaison avec la huBChE . Cette analyse peut fournir des informations précieuses sur les interactions du composé au niveau moléculaire, ce qui peut être utile dans la conception et l'optimisation des médicaments .

Modulation chimique

Ce composé peut être modulé chimiquement pour étudier les effets de différents changements structurels sur ses propriétés . De telles études peuvent aider au développement de nouveaux composés présentant des propriétés améliorées pour diverses applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as butyrylcholinesterase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its activity .

Biochemical Pathways

Compounds that inhibit butyrylcholinesterase, for example, can affect cholinergic neurotransmission .

Pharmacokinetics

The presence of an amine group in its structure suggests that it could undergo peptide coupling reactions, which could potentially influence its bioavailability .

Result of Action

Similar compounds have been found to inhibit the aggregation of amyloid-beta peptides and protect cells against amyloid-beta-induced toxicity .

Analyse Biochimique

Biochemical Properties

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Cellular Effects

The effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured SH-SY5Y cells, the compound has been observed to protect against amyloid-β-induced toxicity, which is a hallmark of Alzheimer’s disease . This protective effect is likely mediated through its interaction with butyrylcholinesterase and subsequent modulation of cholinergic signaling pathways.

Molecular Mechanism

At the molecular level, [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, inhibiting its enzymatic activity . This inhibition is characterized by strong cation-π interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound’s ability to inhibit amyloid β peptide aggregation suggests a potential role in modulating protein-protein interactions and preventing neurotoxic fibril formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability and high protein binding affinity in vitro . Long-term studies in cultured cells have shown sustained protective effects against amyloid-β-induced toxicity, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to improve memory, cognitive functions, and learning abilities in mice models of dementia . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is involved in metabolic pathways that include interactions with enzymes and cofactors. Its metabolic stability suggests that it undergoes minimal degradation, allowing for prolonged activity within the biological system . The compound’s interaction with butyrylcholinesterase also implicates it in pathways related to cholinergic signaling and neurotransmitter regulation .

Transport and Distribution

Within cells and tissues, [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is transported and distributed through interactions with transporters and binding proteins. The compound’s high permeability and ability to cross the blood-brain barrier are particularly noteworthy, as they enable its central nervous system effects . This distribution is essential for its therapeutic potential in neurodegenerative diseases.

Subcellular Localization

The subcellular localization of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is influenced by targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with butyrylcholinesterase and other cytosolic proteins . This localization is critical for its inhibitory effects on enzymatic activity and its protective role against amyloid-β toxicity.

Propriétés

IUPAC Name |

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-11-12-5-7-17(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15H,5-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHPTKSQSPMZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

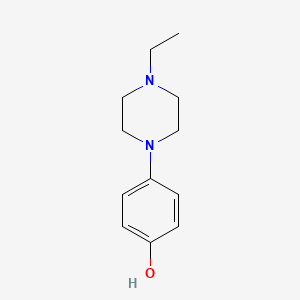

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)

![Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate](/img/structure/B1464786.png)

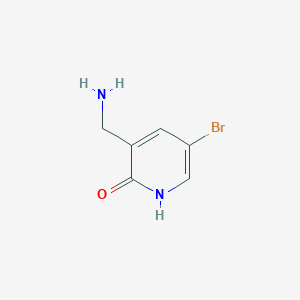

![N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464795.png)